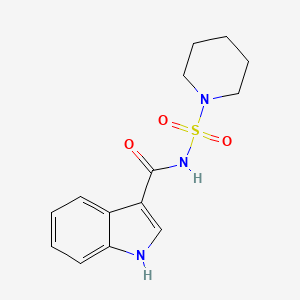
1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that belongs to the class of pyrrolidinecarboxamide derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience.
作用機序
The exact mechanism of action of 1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects through the modulation of the GABAergic and glutamatergic neurotransmitter systems. This compound has been found to enhance GABAergic neurotransmission by increasing the binding affinity of GABA to its receptors and by increasing the synthesis and release of GABA. Moreover, this compound has also been found to inhibit the reuptake of glutamate, thereby increasing the extracellular concentration of this neurotransmitter.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to exhibit various biochemical and physiological effects in preclinical studies. This compound has been found to increase the levels of various neurotransmitters, including GABA, serotonin, and dopamine, in the brain. Moreover, this compound has also been found to decrease the levels of various pro-inflammatory cytokines, including TNF-α and IL-1β, in the brain. These effects suggest that 1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide may have potential therapeutic applications in various neurological and psychiatric disorders.
実験室実験の利点と制限
One of the major advantages of 1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is its potent pharmacological activity. This compound has been found to exhibit potent anticonvulsant, anxiolytic, and antidepressant activities in preclinical studies. Moreover, this compound has also been found to have potential neuroprotective effects in various neurodegenerative diseases. However, one of the major limitations of this compound is its poor solubility in water, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the research on 1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide. One of the potential areas of research is the development of more potent and selective analogs of this compound for the treatment of various neurological and psychiatric disorders. Moreover, the potential use of this compound as a neuroprotective agent in various neurodegenerative diseases warrants further investigation. Furthermore, the exact mechanism of action of this compound needs to be elucidated in greater detail to fully understand its pharmacological effects. Finally, the potential use of this compound as a tool for studying the GABAergic and glutamatergic neurotransmitter systems needs to be explored further.
合成法
The synthesis of 1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 4-bromoaniline and 2,4-dimethoxybenzaldehyde in the presence of acetic acid and sodium acetate to form the corresponding Schiff base. This Schiff base is then reacted with pyrrolidine-3-carboxylic acid in the presence of acetic anhydride to yield the final product.
科学的研究の応用
1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in medicinal chemistry and neuroscience. This compound has been found to exhibit potent anticonvulsant, anxiolytic, and antidepressant activities in preclinical studies. Moreover, this compound has also been investigated for its potential use as a neuroprotective agent in various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O4/c1-25-15-7-8-16(17(10-15)26-2)21-19(24)12-9-18(23)22(11-12)14-5-3-13(20)4-6-14/h3-8,10,12H,9,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIPAFIHJKQMAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387186 |
Source


|
| Record name | STK087337 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6056-44-6 |
Source


|
| Record name | STK087337 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5211988.png)
![N-[1-(1-adamantyl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B5211994.png)
![2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-2,3-dihydroisoquinoline](/img/structure/B5212008.png)

![2,2-dimethyl-3-[(1-piperidinylacetyl)oxy]propyl 1-piperidinylacetate](/img/structure/B5212018.png)

![7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B5212037.png)
![5-[4-(dimethylamino)benzylidene]-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5212045.png)

![((2S)-1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5212081.png)
![N-(5-methyl-3-isoxazolyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5212088.png)
![ethyl 1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5212092.png)

